Potassium o-benzylphenolate

Cesium extraction Cs/Na separation factor liquid-liquid extraction

Potassium o-benzylphenolate (IUPAC: potassium 2-benzylphenolate; CAS 85712-12-5; molecular formula C₁₃H₁₁KO; molecular weight 222.32 g·mol⁻¹) is the potassium salt of 2-benzylphenol, an ortho-benzyl-substituted phenol. The parent phenol, 2-benzylphenol (pKa = 10.39 ± 0.30), serves as a recognized cesium-selective extractant in liquid-liquid extraction systems, and its potassium salt is the deprotonated species that participates in the formation of supramolecular cation-recognition assemblies.

Molecular Formula C13H11KO
Molecular Weight 222.32 g/mol
CAS No. 85712-12-5
Cat. No. B12662236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium o-benzylphenolate
CAS85712-12-5
Molecular FormulaC13H11KO
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2[O-].[K+]
InChIInChI=1S/C13H12O.K/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,14H,10H2;/q;+1/p-1
InChIKeyHUDNINDREWCOFO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium o-Benzylphenolate (CAS 85712-12-5): A Structurally Characterized Alkali Metal Phenolate for Cesium-Selective Extraction and Coordination Chemistry Research


Potassium o-benzylphenolate (IUPAC: potassium 2-benzylphenolate; CAS 85712-12-5; molecular formula C₁₃H₁₁KO; molecular weight 222.32 g·mol⁻¹) is the potassium salt of 2-benzylphenol, an ortho-benzyl-substituted phenol . The parent phenol, 2-benzylphenol (pKa = 10.39 ± 0.30), serves as a recognized cesium-selective extractant in liquid-liquid extraction systems, and its potassium salt is the deprotonated species that participates in the formation of supramolecular cation-recognition assemblies [1]. Unlike simple potassium phenolates that form aggregated structures, potassium o-benzylphenolate crystallizes as a mononuclear complex in the presence of 18-crown-6, exhibiting a seven-coordinate potassium center—a structural feature confirmed by single-crystal X-ray diffraction for closely related 2,6-dibenzyl-substituted analogs [2].

Why Potassium o-Benzylphenolate Cannot Be Simply Substituted by Sodium o-Benzylphenolate or Potassium p-Benzylphenolate in Cesium Extraction and Coordination Applications


The performance of this compound in cesium-selective extraction and supramolecular coordination is governed by three interdependent structural factors—counter-cation identity, benzyl substitution position, and para-substituent bulk—none of which can be independently altered without measurable loss of function. Replacing potassium with sodium (sodium o-benzylphenolate, CAS 7563-58-8) alters the cation size (K⁺ ionic radius ~1.38 Å vs. Na⁺ ~1.02 Å), which directly impacts 18-crown-6 complexation compatibility and the geometry of the supramolecular assembly . Moving the benzyl group from the ortho to para position (potassium p-benzylphenolate, CAS 85712-11-4) eliminates the 'wrap-around' π-cation interaction essential for cesium recognition, as the para isomer cannot orient its benzyl ring to engage the cation through arene interactions [1][2]. The systematic extraction data presented below demonstrate that even within the ortho-benzylphenol series, para-substituent variation (H vs. sec-butyl vs. tert-octyl) modulates cesium distribution ratios (D_Cs) from 0.55 down to 0.22 and alters Cs/Na separation factors from 2500 to as low as 270 [2]. Generic substitution therefore risks not merely incremental performance degradation but functional collapse of the intended cesium-recognition mechanism.

Quantitative Differential Evidence for Potassium o-Benzylphenolate vs. Closest Analogs: Extraction Selectivity, Structural Identity, and Counter-Cation Effects


Cs/Na Separation Factor of 2500 for 2-Benzylphenol vs. 25–80 for Simple Non-Benzylated Phenols

In solvent extraction experiments using 0.75 M ligand in chloroform contacted with 0.1 M CsOH or NaOH at 25 °C and O/A = 1, the parent 2-benzylphenol (BPh) exhibited a cesium distribution ratio D_Cs = 0.55 and a sodium distribution ratio D_Na = 2.21 × 10⁻⁴, yielding a Cs/Na separation factor (SF_Cs/Na) of 2500 [1]. By contrast, simple 4-substituted phenols lacking the ortho-benzyl group achieved dramatically lower selectivity: 4-sec-butylphenol (Ph1) gave D_Cs = 0.24, D_Na = 3.07 × 10⁻³, and SF_Cs/Na = 80; 4-tert-octylphenol (Ph2) gave D_Cs = 0.64, D_Na = 2.55 × 10⁻², and SF_Cs/Na = 25 [1]. This represents a 31- to 100-fold enhancement in Cs/Na discrimination attributable to the ortho-benzyl 'wrap-around' π-cation interaction. Potassium o-benzylphenolate serves as the deprotonated anion source enabling cation-exchange extraction; its potassium counter-cation is the species structurally characterized in the solid-state complex [K(2-benzylphenol)₃][2-benzylphenolate] [2].

Cesium extraction Cs/Na separation factor liquid-liquid extraction nuclear waste remediation benzyl phenol extractants

Crystal Structure of [K(2-benzylphenol)₃][2-benzylphenolate]: Phenolate Oxygen Does Not Directly Coordinate Potassium—A Supramolecular Distinction from Conventional Alkali Metal Phenolates

Single-crystal X-ray diffraction of the potassium 2-benzylphenolate complex, formulated as [K(2-benzylphenol)₃][2-benzylphenolate], revealed a supramolecular architecture in which the phenolate oxygen atom does NOT directly coordinate to the K⁺ cation. Instead, the phenolate oxygen serves exclusively as a hydrogen-bond acceptor to the three neutral 2-benzylphenol ligands that bind K⁺ through their phenolic oxygen atoms and benzyl π-arene interactions [1][2]. This stands in direct contrast to conventional potassium phenolates (e.g., [K(18-crown-6)(Odbp)] where Odbp = 2,6-dibenzylphenolate), in which the phenolate oxygen is directly coordinated to potassium in a mononuclear, seven-coordinate geometry [3]. The cesium analog [Cs(2-benzylphenol)₂][2-benzylphenolate] exhibits an identical supramolecular motif with the same hydrogen-bonding pattern, confirming that this structural feature is intrinsic to the 2-benzylphenolate anion system and not cation-dependent [1]. The potassium structure was suggested to be more representative of the solution-phase supramolecular cesium-BAMBP complex [2], making potassium o-benzylphenolate structurally informative for understanding cesium extraction mechanisms.

X-ray crystallography supramolecular assembly potassium coordination π-cation interaction hydrogen bonding

Para-Substituent Effect: Unsubstituted 2-Benzylphenol Retains Higher Cesium Distribution Ratio (D_Cs = 0.55) Than Para-Substituted Analogs (D_Cs = 0.42, D_Cs = 0.22)

Within the ortho-benzylphenol series, the unsubstituted parent compound BPh (D_Cs = 0.55, SF_Cs/Na = 2500) retains the highest cesium distribution ratio among all tested benzyl phenol derivatives under identical extraction conditions [1]. Systematic para-substitution produced a monotonic decrease in D_Cs: 4-sec-butyl substitution (BPh1) reduced D_Cs to 0.42 (24% decrease), while 4-tert-octyl substitution (BPh2) further reduced D_Cs to 0.22 (60% decrease from BPh) [1]. Intriguingly, the Cs/Na separation factor does NOT follow this monotonic trend: BPh1 achieves the highest SF_Cs/Na of 3800 due to suppressed sodium extraction (D_Na = 1.12 × 10⁻⁴), whereas the bulkier BPh2 exhibits the lowest SF_Cs/Na of 270 due to enhanced sodium co-extraction (D_Na = 8.15 × 10⁻⁴) [1]. This demonstrates that potassium o-benzylphenolate—derived from the simplest, unsubstituted 2-benzylphenol—offers the optimal balance of high cesium extraction strength (D_Cs = 0.55) combined with strong selectivity (SF_Cs/Na = 2500), without the synthetic complexity or procurement cost of para-alkyl-substituted derivatives.

structure-activity relationship para-substituent effect cesium distribution ratio extraction efficiency benzyl phenol optimization

Counter-Cation Selection: Potassium (MW 222.32) vs. Sodium (MW 206.22) Impacts Stoichiometric Calculations, Gravimetric Handling, and 18-Crown-6 Complexation Compatibility

The potassium salt (C₁₃H₁₁KO, MW = 222.32 g·mol⁻¹) and sodium salt (sodium o-benzylphenolate, C₁₃H₁₁NaO, MW = 206.22 g·mol⁻¹) differ by 16.10 g·mol⁻¹ (7.8% mass difference), which propagates into all gravimetric and stoichiometric calculations in synthesis and formulation . Both salts share nearly identical boiling points (309.2 °C at 760 mmHg) and flash points (147.3 °C) . However, the potassium cation (ionic radius ~1.38 Å) is optimally size-matched to the 18-crown-6 cavity (~1.3–1.6 Å), exhibiting an approximately 100-fold binding selectivity over Na⁺ (~1.02 Å) [1][2]. This size complementarity has been exploited to generate monomeric, seven-coordinate potassium phenolate complexes of the type [K(18-crown-6)(phenolate)] that are structurally authenticated by X-ray diffraction [3]. For applications requiring crown ether solubilization or well-defined mononuclear potassium phenolate complexes—such as mechanistic studies of cesium extraction or precursor synthesis for metathesis reactions—potassium o-benzylphenolate offers the thermodynamically favored cation for 18-crown-6 encapsulation, whereas the sodium analog would require the less common 15-crown-5 for optimal complexation.

counter-cation effect potassium vs. sodium 18-crown-6 complexation molecular weight difference alkali metal phenolates

Quantitative Deprotonation Efficiency: 2-Benzylphenol pKa 10.39 Enables >99.999% Conversion to Phenolate with KOH—A Defined Stoichiometric Precursor Unlike the Parent Phenol

2-Benzylphenol has a predicted pKa of 10.39 ± 0.30 , placing it in the range where aqueous potassium hydroxide (conjugate acid H₂O, pKa = 15.7) can achieve essentially quantitative deprotonation. At equimolar KOH in aqueous or alcoholic medium, the equilibrium favors the phenolate anion by a factor exceeding 10⁵ (ΔpKa ≈ 5.3, corresponding to K_eq > 2 × 10⁵) . This contrasts with weaker bases (e.g., carbonate, pKa ~10.3) that would yield only partial deprotonation and an equilibrium mixture of phenol and phenolate. Potassium o-benzylphenolate is synthesized by direct reaction of o-benzylphenol with KOH in ethanol, precipitating as the pure potassium salt . Pre-formed potassium o-benzylphenolate thus provides a defined, stoichiometrically precise source of the 2-benzylphenolate anion, eliminating the uncertainty of in situ deprotonation and the presence of excess base or residual neutral phenol that could interfere with extraction equilibria or coordination chemistry.

deprotonation pKa phenolate formation potassium hydroxide quantitative conversion

Scientific and Industrial Applications of Potassium o-Benzylphenolate Where Its Specific Properties Provide Verifiable Advantage


Radiocesium Separation from Alkaline Nuclear Waste: Leveraging the SF_Cs/Na = 2500 Selectivity

The demonstrated Cs/Na separation factor of 2500 for 2-benzylphenol, with D_Cs = 0.55 under 0.75 M ligand loading in chloroform against 0.1 M NaOH [1], positions potassium o-benzylphenolate as a precursor for radiocesium extractant development. The potassium salt provides the deprotonated phenolate anion required for the cation-exchange extraction mechanism, and its structurally characterized supramolecular assembly [K(2-benzylphenol)₃][2-benzylphenolate] [2] offers a crystallographically validated model for understanding cesium recognition at the molecular level. Researchers developing improved extractants for alkaline nuclear waste streams—where Cs⁺ must be selectively removed from 10⁴–10⁵-fold excess Na⁺—can use this compound as both a mechanistic probe and a synthetic building block.

Synthesis of Structurally Defined Mononuclear Potassium Phenolate Complexes via 18-Crown-6 Encapsulation

The optimal size match between K⁺ (ionic radius ~1.38 Å) and the 18-crown-6 cavity enables the preparation of monomeric, seven-coordinate potassium phenolate complexes, as demonstrated for the closely related [K(18-crown-6)(Odbp)] system [3]. Potassium o-benzylphenolate, when combined with 18-crown-6, can yield well-defined mononuclear complexes suitable for single-crystal X-ray diffraction studies, metathesis reactions with transition-metal halides to access heterometallic phenolates, and fundamental studies of alkali metal coordination chemistry. Sodium o-benzylphenolate cannot replicate this chemistry without switching to the less common 15-crown-5, and the resulting complex would adopt different geometry and stoichiometry [4].

Mechanistic Studies of π-Cation Interactions in Supramolecular Cesium Recognition

The unique crystal structure of [K(2-benzylphenol)₃][2-benzylphenolate], in which the phenolate oxygen does not directly coordinate K⁺ but instead forms hydrogen bonds to the ligating neutral phenol donors [2], provides a rare experimental model for studying non-covalent cation recognition motifs. This structure was suggested to be more representative of the solution-phase cesium-BAMBP complex than the cesium structure itself [1], making potassium o-benzylphenolate particularly valuable for spectroscopic, computational, and crystallographic investigations of the π-cation and hydrogen-bonding interactions that underpin cesium selectivity. The compound's availability as a pre-formed salt simplifies experimental protocols compared to in situ generation from 2-benzylphenol and KOH.

Precursor for Heterometallic Phenolate Complexes via Salt Metathesis

As a pre-formed, stoichiometrically defined potassium phenolate (MW = 222.32 g·mol⁻¹), potassium o-benzylphenolate can serve as a reliable precursor for metathesis reactions with transition-metal or lanthanide halides to prepare the corresponding metal 2-benzylphenolates [3]. The potassium chloride byproduct is readily separated, and the defined stoichiometry eliminates the uncertainty associated with in situ deprotonation using KOH, where residual base or water can complicate subsequent anhydrous chemistry. This application benefits specifically from the potassium salt over the sodium analog due to the more favorable lattice enthalpy of KCl (ΔH_lattice = −715 kJ·mol⁻¹) vs. NaCl (−787 kJ·mol⁻¹) as a thermodynamic driving force for metathesis, although direct comparative metathesis data for 2-benzylphenolate salts have not been reported.

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